molecular formula C26H25N3O3 B11616240 Ethyl 4-{[4-(morpholin-4-yl)phenyl]amino}benzo[h]quinoline-3-carboxylate

Ethyl 4-{[4-(morpholin-4-yl)phenyl]amino}benzo[h]quinoline-3-carboxylate

Cat. No.: B11616240
M. Wt: 427.5 g/mol
InChI Key: SAOIIYGWUDOGMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-{[4-(morpholin-4-yl)phenyl]amino}benzo[h]quinoline-3-carboxylate is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a morpholine ring, a phenyl group, and a benzoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-{[4-(morpholin-4-yl)phenyl]amino}benzo[h]quinoline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzoquinoline Core: The benzoquinoline core can be synthesized through a series of cyclization reactions involving appropriate starting materials such as aniline derivatives and aldehydes.

    Introduction of the Morpholine Ring: The morpholine ring is introduced through nucleophilic substitution reactions, where a suitable morpholine derivative reacts with an intermediate compound.

    Coupling with the Phenyl Group: The phenyl group is coupled to the benzoquinoline core using palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow reactors for large-scale synthesis, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[4-(morpholin-4-yl)phenyl]amino}benzo[h]quinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form quinoline N-oxides.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the nitro groups to amino groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles such as amines and thiols.

Major Products

The major products formed from these reactions include quinoline N-oxides, amino derivatives, and substituted quinoline compounds with various functional groups.

Scientific Research Applications

Ethyl 4-{[4-(morpholin-4-yl)phenyl]amino}benzo[h]quinoline-3-carboxylate has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of Ethyl 4-{[4-(morpholin-4-yl)phenyl]amino}benzo[h]quinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to anti-cancer effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 4-{[4-(morpholin-4-yl)phenyl]amino}benzo[h]quinoline-3-carboxylate can be compared with other quinoline derivatives, such as:

    Chloroquine: An anti-malarial drug with a quinoline core.

    Quinoline N-oxides: Compounds with oxidized quinoline rings, used in various chemical and biological applications.

    4-Aminoquinoline: A class of compounds with anti-malarial and anti-inflammatory properties.

The uniqueness of this compound lies in its specific structural features, such as the presence of the morpholine ring and the phenyl group, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C26H25N3O3

Molecular Weight

427.5 g/mol

IUPAC Name

ethyl 4-(4-morpholin-4-ylanilino)benzo[h]quinoline-3-carboxylate

InChI

InChI=1S/C26H25N3O3/c1-2-32-26(30)23-17-27-24-21-6-4-3-5-18(21)7-12-22(24)25(23)28-19-8-10-20(11-9-19)29-13-15-31-16-14-29/h3-12,17H,2,13-16H2,1H3,(H,27,28)

InChI Key

SAOIIYGWUDOGMB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C1NC3=CC=C(C=C3)N4CCOCC4)C=CC5=CC=CC=C52

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.